molecular formula C26H26Cl2N4O B1250222 Unii-8ejd945abl

Unii-8ejd945abl

Cat. No.: B1250222
M. Wt: 481.4 g/mol
InChI Key: ZMYOIZHRXABMFZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The FDA Unique Ingredient Identifier (UNII) is a non-proprietary, alphanumeric code assigned to substances to ensure unambiguous identification in regulatory contexts.

Properties

Molecular Formula

C26H26Cl2N4O

Molecular Weight

481.4 g/mol

IUPAC Name

N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide

InChI

InChI=1S/C26H26Cl2N4O/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23/h1-13H,14-19H2,(H,30,33)/b4-3+

InChI Key

ZMYOIZHRXABMFZ-ONEGZZNKSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl

Synonyms

DPB-PBzCONH2
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)but-2-enyl)-4-pyridine-2-ylbenzamide
PG 01037
PG-01037
PG01037

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PG01037 involves the reaction of 4-(2,3-dichlorophenyl)piperazine with a butylarylcarboxamide derivative. The reaction typically proceeds under mild conditions, often using solvents like dimethyl sulfoxide (DMSO) or water with gentle warming .

Industrial Production Methods

While specific industrial production methods for PG01037 are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and the final coupling reaction .

Chemical Reactions Analysis

Types of Reactions

PG01037 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and carboxamide moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of PG01037, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Scientific Research Applications

Mechanism of Action

PG01037 exerts its effects by selectively binding to dopamine D3 receptors and blocking their activity. This antagonism leads to a reduction in dopamine-mediated signaling, which can modulate various neurological and behavioral responses. The compound’s high selectivity for D3 receptors over D2 and D4 receptors is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed analysis of two compounds with high structural similarity, as inferred from the evidence.

Key Compounds for Comparison

Compound A (CAS 899809-61-1)

  • Molecular Formula: C₁₇H₁₅NO₂
  • Molecular Weight : 265.31 g/mol
  • Key Properties :
    • Solubility: 0.019–0.0849 mg/mL (water, variable conditions)
    • Bioactivity: CYP1A2 inhibitor, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability .

Compound B (CAS 90401-84-6)

  • Molecular Formula: C₁₁H₉NO
  • Molecular Weight : 171.20 g/mol
  • Key Properties :
    • Solubility: 0.784–1.04 mg/mL (water, 25°C)
    • Bioactivity: Similar CYP1A2 inhibition profile to Compound A but with distinct pharmacokinetic behavior .
Structural and Functional Similarities
Parameter UNII-8EJd945ABL (Inferred) Compound A Compound B
Core Functional Group Amide/heterocyclic (assumed) Benzamide derivative Isoxazole derivative
Molecular Weight ~250–300 g/mol (estimated) 265.31 g/mol 171.20 g/mol
Solubility (Water) Moderate (estimated) Low to moderate High
CYP Inhibition Likely (assumed) CYP1A2 confirmed CYP1A2 confirmed
Similarity Score N/A 0.71 (vs. reference) 0.92 (vs. reference)

Notes:

  • Similarity scores (0–1 scale) are derived from structural alignment algorithms, where >0.9 indicates near-identical scaffolds .
  • Compound B’s smaller molecular weight and isoxazole moiety may enhance aqueous solubility compared to Compound A’s benzamide structure .
Divergences in Pharmacological Profiles
  • Bioavailability : Compound B’s higher solubility suggests superior oral bioavailability compared to Compound A, which may require formulation optimization for therapeutic use .

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